molecular formula C14H7F7O2 B6384895 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol CAS No. 1261952-81-1

5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384895
CAS No.: 1261952-81-1
M. Wt: 340.19 g/mol
InChI Key: NKWCSLUXBGAQOY-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol is a complex organic compound characterized by the presence of multiple fluorine atoms. The trifluoromethyl and trifluoromethoxy groups contribute to its unique chemical properties, making it a subject of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F7O2/c15-12-10(2-1-3-11(12)13(16,17)18)7-4-8(22)6-9(5-7)23-14(19,20)21/h1-6,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWCSLUXBGAQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686739
Record name 2'-Fluoro-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-81-1
Record name 2'-Fluoro-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign organoboron reagents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 5-(2-Fluoro-3-(Trifluoromethyl)Phenyl)Thiazol-2-Amine

Uniqueness

5-(2-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance its stability, reactivity, and binding affinity compared to similar compounds .

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